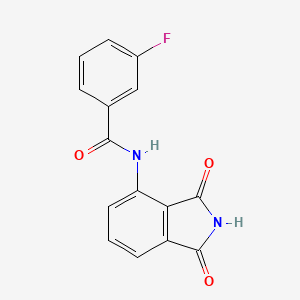
N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Scalable Production
Research highlights the development of practical and scalable synthetic routes for compounds related to N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide, emphasizing the importance of efficient synthesis for pharmaceutical applications. For instance, Yoshida et al. (2014) described an efficient synthesis approach for YM758 monophosphate, showcasing the significance of finding novel synthetic pathways that avoid unstable intermediates and improve overall yield without requiring purification steps like column chromatography (Yoshida et al., 2014).
Imaging and Diagnostic Applications
Compounds structurally similar to this compound have been explored for their utility in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This application is crucial for understanding tumor proliferation and could aid in the diagnosis and treatment planning for cancer patients. For example, Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging, demonstrating the potential of these compounds in solid tumor imaging (Tu et al., 2007).
Cellular Proliferation in Tumors
Dehdashti et al. (2013) conducted a human study to evaluate the safety, dosimetry, and imaging potential of a cellular proliferative marker for PET in patients with malignant neoplasms, indicating the role of similar compounds in assessing tumor growth and response to therapy (Dehdashti et al., 2013).
Metabolite Identification and Drug Disposition
Research into the metabolism and excretion of compounds like this compound is vital for drug development, ensuring safety and efficacy. Umehara et al. (2009) identified human metabolites of YM758, a novel If channel inhibitor, providing insights into the renal and hepatic excretion of these metabolites, which is essential for understanding the drug's pharmacokinetic profile (Umehara et al., 2009).
Mécanisme D'action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is the tumor necrosis factor (TNF-α), a pro-inflammatory cytokine . TNF-α plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immunomodulatory pathways .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide interacts with TNF-α at a molecular level, inhibiting its function . This interaction is more effective than the reference drug 5-Fluorouracil (5-FU), as demonstrated by the higher molecular binding energy of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide with TNF-α affects several biochemical pathways. The compound’s inhibition of TNF-α disrupts the inflammatory cascade that this cytokine regulates, impacting anti-angiogenic, anti-inflammatory, and immunomodulatory pathways .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide’s action include potent cytotoxicity against MCF7 cells . Among the synthesized compounds, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide demonstrated the most activity against these cells, indicating its potential as an anticancer agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide. For instance, the compound was synthesized in water, an environmentally friendly solvent . .
Analyse Biochimique
Biochemical Properties
N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with tumor necrosis factor-alpha (TNF-α), a key regulator of the inflammatory cascade . The interaction involves inhibition of TNF-α, which can lead to anti-inflammatory effects. Additionally, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may interact with other biomolecules, such as cytokines and growth factors, influencing various signaling pathways.
Cellular Effects
The effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide on cellular processes are profound. This compound can modulate cell signaling pathways, including those involved in inflammation and apoptosis. For instance, by inhibiting TNF-α, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can reduce the expression of pro-inflammatory genes and proteins . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of TNF-α, inhibiting its activity and preventing the downstream signaling that leads to inflammation . This inhibition can result in decreased activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of inflammatory genes. Additionally, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may influence gene expression by modulating the activity of other transcription factors and signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can lead to sustained inhibition of TNF-α and other inflammatory mediators, resulting in prolonged anti-inflammatory effects. The exact temporal dynamics of these effects may depend on the specific experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide in animal models are dose-dependent. At lower doses, the compound effectively inhibits TNF-α and reduces inflammation without causing significant adverse effects . At higher doses, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may exhibit toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is involved in several metabolic pathways, primarily those related to inflammation and immune response. The compound interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators . By inhibiting these enzymes, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can reduce the production of prostaglandins and leukotrienes, thereby modulating the inflammatory response.
Transport and Distribution
Within cells and tissues, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may influence the localization and stability of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide, thereby affecting its biological activity.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-4-1-3-8(7-9)13(19)17-11-6-2-5-10-12(11)15(21)18-14(10)20/h1-7H,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIRAJMBCPWHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

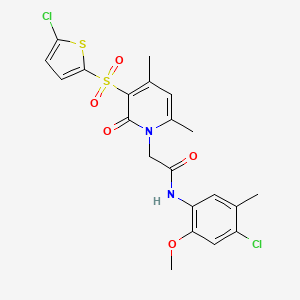
![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)
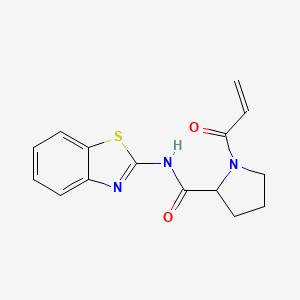
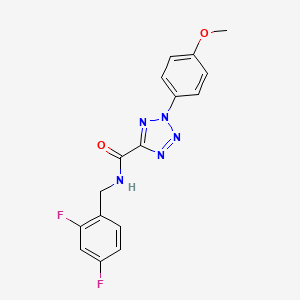
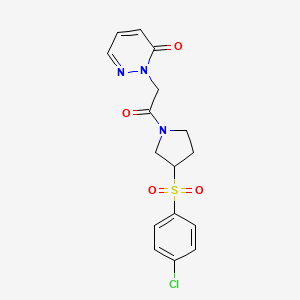
![{[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile](/img/structure/B2598181.png)
![1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2598182.png)
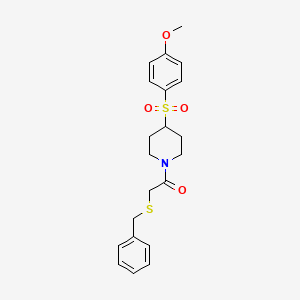

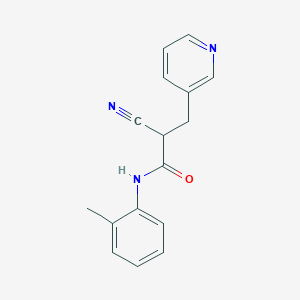
![N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide;hydrochloride](/img/no-structure.png)
![3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2598189.png)

